奋乃静亚砜

描述

Persulfoxide: Key Intermediate in Reactions

Persulfoxide is identified as the initial intermediate formed during the reactions between singlet oxygen and organic sulfides. It is characterized as a weakly bound species with a notable lifetime that allows it to participate in various inter- and intramolecular reactions. The structure of persulfoxide is described as a resonance hybrid, exhibiting both zwitterionic and diradical characteristics. Functionally, it predominantly acts as a nucleophile or base at its oxygen atom, but it can also convert into secondary intermediates with electrophilic oxidizing properties. The synthetic utility of persulfoxide can be manipulated through careful selection of reaction conditions and substituents .

Plasma Concentrations of Perphenazine and Its Sulfoxide Metabolite

In a study involving patients treated with perphenazine (PPZ) for psychotic disorders, plasma concentrations of PPZ and its sulfoxide metabolite (PPZSO) were measured. The research found that despite fluctuations in concentration levels, the average of three plasma samples provided a reliable estimate of the steady-state plasma level. Notably, increasing the dosage in some patients led to disproportionate increases in plasma levels. The study also discussed the relationship between neurological side effects and plasma concentrations .

Determination of Perphenazine and Its Sulfoxide Metabolite by Gas Chromatography

A gas chromatographic method was developed to determine levels of perphenazine and its primary metabolite, perphenazine sulfoxide, in human plasma. The method, which uses an electron capture detector, is sensitive enough to detect concentrations as low as 0.2 µg/l, making it suitable for analyzing plasma from patients undergoing standard perphenazine treatment. The specificity tests conducted confirmed that there was no interference from other compounds such as nortriptyline or biperidine .

Urinary Excretion of Perphenazine and Its Sulfoxide

The urinary excretion of perphenazine and its sulfoxide was studied in patients initially treated with oral perphenazine and later with perphenazine-enanthate, a long-acting injectable form. The study observed a significant decrease in the absolute quantities of both the unchanged drug and the sulfoxide in urine. However, the ratio between the quantities excreted was not consistent. An increase in the relative excretion, expressed as a percentage of the administered dose, was also reported .

Radioimmunoassay for Fluphenazine Sulfoxide in Human Plasma

A radioimmunoassay for fluphenazine sulfoxide was developed using antisera to fluphenazine sulfoxide, which was synthesized by linking bovine serum albumin to a phenothiazine derivative. The assay is sensitive enough to quantify concentrations as low as 0.156 ng/ml using a 200 µl plasma sample. The antiserum showed negligible cross-reactivity with fluphenazine and its metabolites but had considerable cross-reactivity with phenothiazine 5-sulfoxides, including perphenazine sulfoxide. This suggests that the assay could be adapted to quantitatively measure perphenazine sulfoxide in plasma .

Liquid Chromatographic Method for Perphenazine and Its Sulfoxide in Pharmaceutical Dosage Forms

A liquid chromatographic method was described for the determination of perphenazine and its sulfoxide in various pharmaceutical dosage forms. The study found that sulfoxide levels were either undetectable or below 1% in tablets and injectable products. However, in some syrup formulations, sulfoxide levels increased over time and could reach up to 11% before the expiration date, indicating a potential stability issue .

科学研究应用

气溶胶形式中的稳定性和表征

奋乃静是一种有效的止吐药,使用毛细管气溶胶发生器将其雾化,并表征其在气溶胶生成过程中和生成后的稳定性。奋乃静亚砜被确定为在氧化条件下形成的主要降解产物。这项研究表明,氧化和脱卤化是雾化过程中的关键降解途径 (Li et al., 2005)。

分光光度法定量

使用二过氧壬二酸氧化衍生形成亚砜,开发了一种分光光度法测定片剂中奋乃静二盐酸盐的方法。该方法被证明可用于对药物中的奋乃静进行定量,突出了亚砜形成在分析化学中的效用 (Blazheyevskiy et al., 2019)。

尿液排泄研究

一项关于口服和长效注射剂型奋乃静及其亚砜在尿液中排泄的研究观察到,未改变的奋乃静及其亚砜的绝对量显着减少,表明不同给药方式之间的代谢处理存在差异 (Kempen, 2004)。

电化学检测

在氧化石墨烯纳米片修饰电极上研究了奋乃静的电化学行为。这项研究表明了对奋乃静及其衍生物进行灵敏且选择性的电化学检测方法的潜力 (Heli et al., 2015)。

缓蚀性能

奋乃静与其他吩噻嗪类药物一起,在硫酸溶液中对铜表现出有希望的缓蚀性能,揭示了奋乃静亚砜在材料科学中的非常规应用 (Zhou et al., 2020)。

光毒性研究

一项研究检查了奋乃静稳定光产物的潜在光毒性,包括在水中经 UVA 光解形成的奋乃静亚砜。研究结果表明,某些奋乃静光产物,包括亚砜,可能导致体内光敏性效应 (Miolo et al., 2006)。

作用机制

Target of Action

Perphenazine sulfoxide, like its parent compound perphenazine, primarily targets dopamine D1 and D2 receptors . These receptors play a crucial role in the regulation of various neurological functions, including movement, cognition, emotion, and reward .

Mode of Action

Perphenazine sulfoxide acts as an antagonist at the dopamine D1 and D2 receptors, inhibiting their activity . This blockage of dopamine receptors is believed to contribute to its antipsychotic and anti-emetic effects .

Biochemical Pathways

It is known that the compound’s antagonistic action on dopamine receptors can influence various dopaminergic pathways in the brain, potentially affecting functions such as mood regulation and motor control .

Pharmacokinetics

Perphenazine is extensively metabolized in the liver via processes such as sulfoxidation, hydroxylation, dealkylation, and glucuronidation . One of the metabolites produced is perphenazine sulfoxide . The metabolism of perphenazine is primarily mediated by the enzyme CYP2D6 . Genetic polymorphisms in CYP2D6 can affect the plasma concentrations of perphenazine and its metabolites, including perphenazine sulfoxide .

Result of Action

The antagonistic action of perphenazine sulfoxide on dopamine receptors can lead to a reduction in psychotic symptoms, such as hallucinations, disorganized thinking, and delusions . Additionally, its anti-emetic effect is believed to be due to the blockage of dopamine D2 receptors in the chemoreceptor trigger zone and vomiting center .

Action Environment

The action, efficacy, and stability of perphenazine sulfoxide can be influenced by various environmental factors. For instance, genetic variations in the CYP2D6 enzyme can affect the metabolism of perphenazine and consequently the levels of perphenazine sulfoxide . Additionally, factors such as diet, co-administration of other drugs, and individual health status can potentially influence the pharmacokinetics and pharmacodynamics of perphenazine sulfoxide.

安全和危害

属性

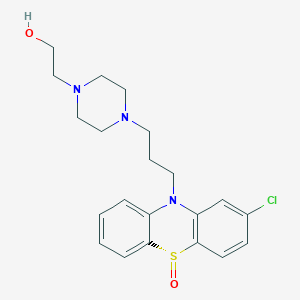

IUPAC Name |

2-[4-[3-(2-chloro-5-oxophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O2S/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)28(21)27)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJXTMQMAOYROI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70905735 | |

| Record name | 2-Chloro-10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perphenazine sulfoxide | |

CAS RN |

10078-25-8 | |

| Record name | Perphenazine sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10078-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perphenazine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010078258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERPHENAZINE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S6Q9MQ62M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What analytical methods are used to detect and quantify perphenazine and perphenazine sulfoxide in pharmaceutical formulations?

A2: Liquid chromatography (LC) is a suitable technique for determining both perphenazine and perphenazine sulfoxide levels in pharmaceutical dosage forms. [] This method allows for separating and quantifying both compounds, enabling researchers to assess the extent of degradation in various formulations.

Q2: Are there studies investigating the pharmacological properties of perphenazine sulfoxide compared to perphenazine?

A3: While limited information is available on the specific pharmacological activity of perphenazine sulfoxide, some studies have explored its properties. Two research papers, "[The pharmacological properties of perphenazine sulfoxide]" [] and "[On the pharmacology of perphenazine sulfoxide]" [], directly address this topic. Unfortunately, the abstracts for these papers are unavailable, limiting our understanding of their findings. Further investigation into these primary sources is needed to gain a comprehensive understanding of perphenazine sulfoxide's pharmacological profile.

Q3: Is there information available regarding the urinary excretion of perphenazine sulfoxide?

A4: Unfortunately, the abstract for the research paper "Urinary excretion of perphenazine and its sulfoxide during administration in oral and long-acting injectable form" [] is unavailable. This study likely provides valuable insights into the metabolic fate of perphenazine and the extent to which it is metabolized into perphenazine sulfoxide. Access to the full text of this paper would be beneficial in understanding the pharmacokinetic profile of both compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[3,4-c]pyridine, 1,3-dihydro-1,1-dimethyl-(9CI)](/img/structure/B146775.png)